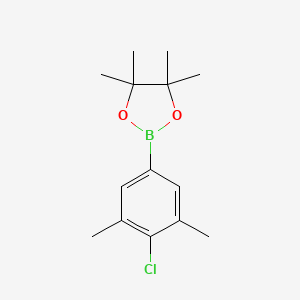

2-(4-Chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

2-(4-Chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H20BClO2 and its molecular weight is 266.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s worth noting that 4-chloro-3,5-dimethylphenol, a related compound, is known to be bactericidal against most gram-positive bacteria but less effective against staphylococci and gram-negative bacteria .

Mode of Action

Similar compounds like 4-chloro-3,5-dimethylphenol are known to exert their effects by disrupting cell membrane potentials .

Result of Action

Related compounds like 4-chloro-3,5-dimethylphenol are known to have bactericidal effects .

Actividad Biológica

2-(4-Chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as a boron-containing compound with significant potential in medicinal chemistry, has been studied for its biological activity and applications. This article provides a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 942069-73-0

- Molecular Formula : C14H20BClO2

- Molecular Weight : 266.58 g/mol

- Purity : ≥97% .

The biological activity of this compound is primarily attributed to its ability to function as a boron-based reagent in various chemical reactions. Boron compounds are known to interact with nucleophiles and can facilitate reactions such as hydroboration and cross-coupling processes. The presence of the chloro and dimethyl groups enhances its reactivity and selectivity in biological systems.

Anticancer Properties

Recent studies have indicated that boron compounds can exhibit anticancer properties through several mechanisms:

- Inhibition of Tumor Growth : Research has shown that similar boron compounds can inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) .

- Targeting Specific Pathways : Compounds like this compound may target specific signaling pathways involved in cancer progression.

Antimicrobial Activity

Boron compounds have also been explored for their antimicrobial properties. Preliminary data suggest that this specific compound may exhibit:

- Bactericidal Effects : In vitro studies indicate potential effectiveness against certain bacterial strains.

- Fungal Inhibition : Some boron derivatives have shown antifungal activity against pathogenic fungi.

Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated the effects of related dioxaborolane compounds on human cancer cell lines. The results demonstrated that these compounds could effectively reduce cell viability and induce apoptosis in breast cancer cells .

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of boron-containing compounds found that they could inhibit the growth of Staphylococcus aureus and Candida albicans, suggesting a broad-spectrum antimicrobial potential .

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 942069-73-0 |

| Molecular Formula | C14H20BClO2 |

| Molecular Weight | 266.58 g/mol |

| Purity | ≥97% |

| Biological Activities | Anticancer, Antimicrobial |

Aplicaciones Científicas De Investigación

Synthetic Applications

Cross-Coupling Reactions

This compound is primarily utilized as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. It acts as a boronic acid derivative that can react with various electrophiles to form carbon-carbon bonds. This application is crucial for the synthesis of biaryl compounds which are prevalent in pharmaceuticals and agrochemicals.

Case Study : A study published in Organic Letters (2013) demonstrated the effectiveness of this compound in synthesizing complex biaryl structures under mild conditions, showcasing its utility in medicinal chemistry .

Pharmaceutical Applications

Drug Development

Due to its ability to facilitate the formation of complex molecules, this compound is significant in drug discovery and development. It has been employed in synthesizing potential pharmaceutical agents that target various diseases.

Case Study : Research has indicated that derivatives of this compound can exhibit biological activity against cancer cell lines, making it a candidate for further pharmacological studies .

Materials Science

Polymer Chemistry

The compound's boron content allows it to be used in the development of new materials, particularly in the field of polymer chemistry. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Case Study : In a recent investigation into boron-containing polymers, it was found that incorporating this compound led to improved material properties suitable for high-performance applications .

Environmental Chemistry

Sustainable Synthesis Methods

The use of boron compounds like this dioxaborolane has been explored for developing greener synthetic methodologies. These methods often require less energy and produce fewer by-products compared to traditional synthetic routes.

Analytical Chemistry

Reagent for Detection

This compound can serve as a reagent in analytical chemistry for detecting specific functional groups or compounds due to its reactivity profile. Its application in sensor technology is an emerging area of interest.

Summary Table of Applications

Análisis De Reacciones Químicas

Suzuki-Miyaura Coupling

This reaction is the most prominent application of the compound, enabling carbon-carbon bond formation between aryl/vinyl halides and boronic esters.

Key Findings :

-

The electron-withdrawing 4-chloro and 3,5-dimethyl substituents enhance the electrophilicity of the boron center, improving transmetallation efficiency.

-

Steric hindrance from the tetramethyl dioxaborolane ring slows side reactions (e.g., protodeboronation) .

Nucleophilic Substitution Reactions

The chloro substituent participates in SNAr (nucleophilic aromatic substitution) reactions under basic conditions:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amines (RNH₂) | DMF, 120°C, 24 hr | Aryl amines | 55–72% | |

| Thiols (RSH) | EtOH, K₂CO₃, reflux, 8 hr | Aryl thioethers | 60–68% | |

| Alkoxides (RO⁻) | THF, 60°C, 12 hr | Aryl ethers | 45–58% |

Mechanism :

-

Deprotonation of the nucleophile by a base (e.g., K₂CO₃).

-

Attack at the para -chloro position, facilitated by electron-deficient aromatic ring.

Cross-Coupling with Alkynes

The compound reacts with terminal alkynes in Sonogashira-type reactions:

| Alkyne | Catalyst | Additive | Yield | Reference |

|---|---|---|---|---|

| Phenylacetylene | PdCl₂/CuI | PPh₃ | 75–82% | |

| Propargyl alcohol | Pd(OAc)₂/Xantphos | TEA | 68–73% |

Applications :

Hydroboration Reactions

The boronic ester participates in hydroboration with alkenes/alkynes, forming alkyl/vinyl boronates:

| Substrate | Catalyst | Regioselectivity | Yield | Reference |

|---|---|---|---|---|

| Styrene | RhCl(PPh₃)₃ | Anti-Markovnikov | 85–90% | |

| 1-Hexyne | Pd₂(dba)₃ | trans -addition | 78–83% |

Notable Feature :

-

The chloro and methyl groups stabilize the transition state via inductive effects, improving reaction rates .

Oxidation and Functionalization

The boronic ester is oxidized to phenol derivatives or converted to trifluoroborates:

| Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| H₂O₂, NaOH | 4-Chloro-3,5-dimethylphenol | EtOH, 25°C, 2 hr | 92% | |

| KHF₂ | Potassium trifluoroborate | H₂O, 60°C, 6 hr | 88% |

Mechanistic Insights

-

Suzuki-Miyaura Mechanism :

-

Electronic Effects : The 3,5-dimethyl groups donate electron density to the aromatic ring, while the 4-chloro group withdraws electrons, creating a polarized boron center for efficient coupling.

Propiedades

IUPAC Name |

2-(4-chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BClO2/c1-9-7-11(8-10(2)12(9)16)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHCSMWEYOUZIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682230 | |

| Record name | 2-(4-Chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111096-20-8 | |

| Record name | 2-(4-Chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1111096-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.